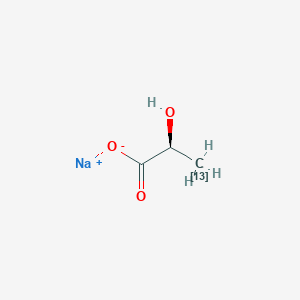
13C-1 标记乳酸盐 (钠盐)
描述
Isotope labelled Sodium L-Lactate is used as a food additive in shampoo products as well as in antiarrythmics. Used to prevent mild to medium metabolic acidosis.
科学研究应用
癌症研究
13C-1 标记乳酸盐 (钠盐) 用于癌症研究,尤其是在乳腺癌研究中 . 它可以用于可视化各种癌症模型中乳酸脱氢酶 (LDH) 的活性,这些模型包括培养细胞到原位人类肿瘤 . 这可以提供关于癌细胞代谢活性的宝贵见解,并可能指导治疗策略。
代谢研究
这种化合物用于代谢研究 . 它可以帮助研究人员了解乳酸在细胞信号传导和能量代谢中的作用。 这在科里循环的背景下尤为重要,其中乳酸转化为葡萄糖 .
重症监护病房 (ICU) 研究
在 ICU 研究中,13C-1 标记乳酸盐 (钠盐) 用于研究危重病人的乳酸动力学 . 这可以提供关于患者代谢状态的宝贵信息,并指导治疗决策。
生物分子核磁共振
13C-1 标记乳酸盐 (钠盐) 用于生物分子核磁共振 (NMR) 研究 . 这种技术使研究人员能够研究生物分子的结构和动力学。
超极化研究
这种化合物用于超极化研究 . 超极化是磁共振成像 (MRI) 中用于增强信号强度的一种技术。 这可以提高图像质量,并提供更详细的信息。
代谢组学
作用机制
Target of Action
Lactate-13C-1 (sodium), also known as Sodium L-lactate-3-13C solution, is a 13C labeled form of Lactate (sodium) . The primary targets of this compound are the biochemical processes involved in glycogenolysis and glycolysis .
Mode of Action
Lactate-13C-1 (sodium) interacts with its targets by participating in the biochemical processes of glycogenolysis and glycolysis . Glycogenolysis is the breakdown of glycogen to glucose, while glycolysis is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (reduced nicotinamide adenine dinucleotide) .
Biochemical Pathways
The compound affects the biochemical pathways of glycogenolysis and glycolysis . It is incorporated into these pathways as a tracer, allowing for the tracking of the metabolic processes . The downstream effects include the production of energy in the form of ATP and NADH, which are crucial for various cellular functions .
Pharmacokinetics
The pharmacokinetics of Lactate-13C-1 (sodium) involves its absorption, distribution, metabolism, and excretion (ADME). The compound is used as a tracer in drug development processes, and its deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of Lactate-13C-1 (sodium)'s action is the production of energy in the form of ATP and NADH through the processes of glycogenolysis and glycolysis . These energy molecules are essential for various cellular functions. In a study involving ICU patients, the rates of appearance (Ra) and metabolic clearance of lactate were measured, showing that ICU patients with normal lactate concentrations had kinetics very similar to healthy volunteers .
未来方向
生化分析
Biochemical Properties
Lactate-13C-1 (sodium) interacts with various enzymes, proteins, and other biomolecules. It is a crucial metabolic substrate and an important signal molecule in the brain . It provides an alternative energy source for organs, especially the brain, when there is a high demand for energy without sufficient oxygen supply, or a shortage of the primary metabolic substrate glucose .
Cellular Effects
Lactate-13C-1 (sodium) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that increasing aerobic lactate production confers a potent chemoresistance through the upregulation of ATP-binding cassette (ABC) transporter MRP1 expression .
Molecular Mechanism
At the molecular level, Lactate-13C-1 (sodium) exerts its effects through various mechanisms. It is involved in the breakdown of complex carbohydrates, and short-chain fatty acids (SCFAs) are the end products that play a key role in the gut microbiota-host organ axes . It also contributes to energy metabolism and signal transduction during immune and inflammatory responses .
Temporal Effects in Laboratory Settings
The effects of Lactate-13C-1 (sodium) change over time in laboratory settings. For instance, in a study using the [1H-13C]-NMR technique, researchers observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways . The 13C labeled metabolites were subsequently profiled comparatively in plasma, liver, brain, and skeletal muscle collected at 6, 12, and 24 h after the tracer administration .
Dosage Effects in Animal Models
The effects of Lactate-13C-1 (sodium) vary with different dosages in animal models. In a study using mice, researchers observed organ-specific and time-dependent 13C metabolite enrichments . A sex difference in 13C-lactate enrichment was observed in skeletal muscle, highlighting the sex effect on the interplay between gut microbiome and host organs .
Metabolic Pathways
Lactate-13C-1 (sodium) is involved in various metabolic pathways. It is a product of glycogenolysis and glycolysis . It is also involved in the breakdown of complex carbohydrates, with short-chain fatty acids (SCFAs) being the end products .
Transport and Distribution
Lactate-13C-1 (sodium) is transported and distributed within cells and tissues. The transport of lactate in the brain and other organs is mediated by the monocarboxylate transporters MCT1-4 .
Subcellular Localization
A study using a lactate sensor called FiLa revealed that lactate is highly enriched in mammalian mitochondria
属性
IUPAC Name |
sodium;(2S)-2-hydroxy(313C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-UEORGECYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][C@@H](C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635683 | |
| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201595-70-2 | |
| Record name | Sodium (2S)-2-hydroxy(3-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
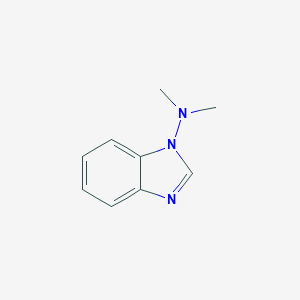
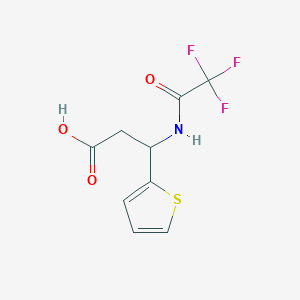

![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)



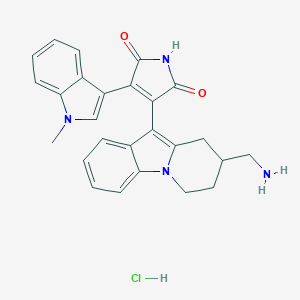
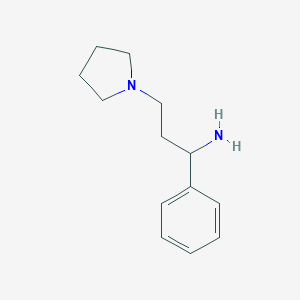



![2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B52412.png)

